The Structural Architecture of Anthracophyllone: A Technical Guide for Researchers
The Structural Architecture of Anthracophyllone: A Technical Guide for Researchers
For Immediate Release
Pioneering a Deeper Understanding of a Novel Sesquiterpene for Drug Discovery and Development
This technical guide provides a comprehensive overview of the structural properties of Anthracophyllone, an aristolane sesquiterpene with noteworthy cytotoxic activities. Addressed to researchers, scientists, and professionals in drug development, this document synthesizes the current knowledge of Anthracophyllone's chemical and physical characteristics, outlines relevant experimental methodologies, and explores potential interactions with cellular signaling pathways.
Core Structural and Physicochemical Properties
Anthracophyllone is a natural product isolated from the mushroom Anthracophyllum sp.[1][2]. As an aristolane sesquiterpene, its core structure is a tricyclic system featuring a distinctive gem-dimethylcyclopropane ring. This structural motif is characteristic of a class of secondary metabolites with a range of biological activities.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₀O₂ | [1][2] |
| Molecular Weight | 232.32 g/mol | [1][2] |
| Class | Aristolane Sesquiterpene | [1] |
| Natural Source | Anthracophyllum sp. (Mushroom) | [1][2] |
| Reported Activity | Cytotoxicity against MCF-7, KB, NCI-H187, and Vero cells | [1] |
Spectroscopic Data for Structural Elucidation
While the primary publication detailing the complete NMR spectroscopic data for Anthracophyllone was not accessible for direct inclusion, the following table presents representative ¹H and ¹³C NMR data for a closely related aristolane sesquiterpenoid, 1α,2β-dihydroxyaristolone. This data, obtained from a study on sesquiterpenoids from Nardostachys chinensis, serves as a characteristic reference for the aristolane skeleton.[3] The structural elucidation of such compounds relies heavily on a combination of 1D and 2D NMR experiments, including ¹H-¹H COSY, HSQC, and HMBC, to establish connectivity and relative stereochemistry.
Table 1: Representative ¹H and ¹³C NMR Data for an Aristolane Sesquiterpenoid (1α,2β-dihydroxyaristolone in CDCl₃) [3]
| Position | δC (ppm) | δH (ppm, mult., J in Hz) |
| 1 | 77.3 | 4.07 (dd, 3.0, 1.3) |
| 2 | 71.9 | 3.91 (q-like, 2.9) |
| 3 | 33.3 | 1.99 (ddd, 14.4, 13.2, 2.3), 1.53 (dddd, 14.4, 3.4, 3.4, 1.3) |
| 4 | 32.8 | 2.30 (m) |
| 5 | 40.2 | - |
| 6 | 42.2 | 1.56 (d, 7.8) |
| 7 | 29.1 | 1.74 (dd, 7.8, 1.2) |
| 8 | - | - |
| 9 | 130.0 | 5.87 (d, 1.2) |
| 10 | 168.3 | - |
| 11 | - | - |
| 12 | 23.2 | 1.25 (s) |
| 13 | 23.2 | 1.23 (s) |
| 14 | 16.5 | 1.08 (d, 7.0) |
| 15 | 28.1 | 1.35 (s) |
Note: This data is for a related compound and serves as a representative example.
Experimental Protocols
The isolation and structural characterization of Anthracophyllone and related sesquiterpenoids from fungal sources typically involve a multi-step process. The following is a generalized experimental protocol based on established methodologies for the extraction and purification of fungal secondary metabolites.[4][5][6][7][8]
General Experimental Workflow
1. Fermentation and Extraction: The fungal strain, Anthracophyllum sp., is cultured on a suitable medium to generate sufficient biomass. The mycelium and/or culture broth are then extracted with organic solvents such as ethyl acetate or methanol to obtain a crude extract.
2. Fractionation: The crude extract is subjected to solvent-solvent partitioning to separate compounds based on their polarity. A typical scheme would involve partitioning between n-hexane, ethyl acetate, and n-butanol.
3. Chromatographic Purification: The resulting fractions are further purified using a combination of chromatographic techniques. This often includes column chromatography over silica gel or Sephadex LH-20, followed by preparative high-performance liquid chromatography (HPLC) on a reversed-phase column (e.g., C18) to yield the pure compound.
4. Structure Determination: The chemical structure of the isolated compound is determined using a suite of spectroscopic methods. High-resolution mass spectrometry (HRMS) is used to determine the molecular formula. One- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) are employed to elucidate the detailed connectivity and stereochemistry of the molecule. In cases where suitable crystals can be obtained, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure.
Chemical Structure
The chemical structure of Anthracophyllone, as an aristolane sesquiterpene, is characterized by its tricyclic core.
Potential Signaling Pathway Interactions
While direct studies on the interaction of Anthracophyllone with specific signaling pathways are not yet available, research on other aristolane-type sesquiterpenoids provides valuable insights into their potential mechanisms of action.
Modulation of the MAPK/ERK Pathway
Several sesquiterpenoids have been shown to selectively inhibit the phosphorylation of extracellular signal-regulated kinases (ERK1/2), key components of the mitogen-activated protein kinase (MAPK) signaling pathway.[9] This pathway is crucial for regulating cellular processes such as proliferation, differentiation, and survival, and its dysregulation is implicated in various diseases, including cancer.[10][11][12][13] The cytotoxic effects of Anthracophyllone could potentially be mediated through the inhibition of this pathway.
Interaction with Serotonin Transporters
Studies on aristolane sesquiterpenoids isolated from Nardostachys chinensis have demonstrated that these compounds can act as regulators of the serotonin transporter (SERT).[14][15][16][17] SERT is a key protein in the central nervous system responsible for the reuptake of serotonin from the synaptic cleft, and it is a major target for antidepressant medications. The ability of some aristolanes to either inhibit or enhance SERT activity suggests a potential for this class of compounds in the development of novel therapeutics for neurological and psychiatric disorders. Further investigation is warranted to determine if Anthracophyllone shares this activity.
Conclusion
Anthracophyllone presents a compelling structural framework for further investigation in the field of drug discovery. Its aristolane sesquiterpene core, coupled with its demonstrated cytotoxic activity, highlights its potential as a lead compound for the development of novel therapeutic agents. This guide provides a foundational understanding of its structural properties and outlines the necessary experimental approaches for its study. Future research should focus on obtaining a complete spectroscopic and crystallographic characterization of Anthracophyllone and elucidating its specific molecular targets and mechanisms of action within relevant cellular signaling pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Anthracophyllone | TargetMol [targetmol.com]
- 3. Aristolane-type Sesquiterpenoids from Nardostachys chinensis and Revised Structure of Aristolanhydride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Fungal inhibitory activity of sesquiterpenoids isolated from Laggera pterodonta - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isolation and structure determination of a sesquiterpene lactone (vernodalinol) from Vernonia amygdalina extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isolation, Structure Determination of Sesquiterpenes from Neurolaena lobata and Their Antiproliferative, Cell Cycle Arrest-Inducing and Anti-Invasive Properties against Human Cervical Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Three-Step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots and Semisynthesis of Chicory STLs Standards [mdpi.com]
- 9. Extracellular signal-regulated kinases (ERK) inhibitors from Aristolochia yunnanensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 11. MAPK/ERK Pathway as a Central Regulator in Vertebrate Organ Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. (PDF) Novel serotonin transporter regulators: Natural aristolane- and nardosinane- types of sesquiterpenoids from Nardostachys chinensis Batal (2017) | Chen Yingpeng | 31 Citations [scispace.com]
- 15. researchgate.net [researchgate.net]
- 16. Novel serotonin transporter regulators: Natural aristolane- and nardosinane- types of sesquiterpenoids from Nardostachys chinensis Batal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
